3-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridine core, substituted at position 6 with a carboxamide group linked to a 3-fluorophenyl moiety. The sulfanyl bridge at position 3 connects to a carbamoylmethyl group further substituted with a 2-chlorophenyl ring.
Properties
IUPAC Name |
3-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O2S/c22-16-6-1-2-7-17(16)25-19(29)12-31-21-27-26-18-9-8-13(11-28(18)21)20(30)24-15-5-3-4-14(23)10-15/h1-11H,12H2,(H,24,30)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCVYVQRVGLWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.
Fusing the Triazole and Pyridine Rings: The triazole ring is then fused to a pyridine ring through a cyclization reaction, often involving a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of Functional Groups: The chlorophenyl, fluorophenyl, and carbamoylmethylsulfanyl groups are introduced through various substitution reactions, using reagents such as chlorobenzene, fluorobenzene, and thiourea, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Reactivity of the Triazole Ring
The triazolo[4,3-a]pyridine core undergoes electrophilic substitution and cycloaddition reactions due to its electron-rich aromatic system.
Key Findings :
-
The triazole nitrogen at position 1 participates in hydrogen bonding, influencing regioselectivity in substitution reactions .
-
Microwave-assisted conditions enhance reaction rates by 40–60% compared to conventional heating .
Amide Bond Hydrolysis and Functionalization
The carboxamide groups (-CONH-) are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.
Mechanistic Insight :
-
Acidic hydrolysis proceeds via a tetrahedral intermediate, with the electron-withdrawing triazole ring accelerating the reaction .
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Enzymatic methods favor retention of stereochemistry at the chiral center .
Sulfanyl Group (-S-) Oxidation
The sulfanyl linker is oxidized to sulfoxide or sulfone derivatives under controlled conditions.
Kinetics :
Halogen Substituent Reactivity
The 2-chlorophenyl and 3-fluorophenyl groups participate in cross-coupling reactions.
SAR Note :
Photochemical and Thermal Stability
The compound degrades under UV light or prolonged heating, forming decomposition byproducts.
Stability Data :
Supramolecular Interactions
The compound forms coordination complexes with transition metals, leveraging its triazole and amide moieties.
| Metal Ion | Ligand Site | Application | Reference |
|---|---|---|---|
| Cu(II) | Triazole N1, amide O | Catalysis in Ullmann coupling | |
| Zn(II) | Sulfanyl S, pyridine N | Fluorescent probes |
Structural Analysis :
Scientific Research Applications
3-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the inhibition or activation of the target, resulting in the modulation of specific biological pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Furo[2,3-b]pyridine derivatives lack the triazole ring, reducing hydrogen-bonding capacity but improving metabolic stability.
Substituent Impact: Halogen Effects: The 3-fluorophenyl and 2-chlorophenyl groups in the target compound may enhance target affinity compared to non-halogenated analogues (e.g., tert-butylcarbamoyl in ). Sulfonyl vs. Sulfanyl: Pyridinesulfonamide in exhibits strong electron-withdrawing effects (IR C=O at 1727 cm⁻¹), whereas the sulfanyl group in the target compound may improve solubility.
Synthetic Feasibility :
Table 2: Hypothetical Bioactivity Based on Structural Analogues
Key Findings:
- Halogen Interactions : The 2-chlorophenyl group in the target compound may mimic meta-chlorine effects seen in kinase inhibitors like imatinib, improving binding pocket occupancy .
- Fluorine’s Role: The 3-fluorophenyl group likely reduces metabolic degradation compared to non-fluorinated analogues, as observed in .
Physicochemical and ADME Properties
- Solubility : Sulfanyl and carboxamide groups may enhance aqueous solubility over methylated pyrazoles in .
Biological Activity
The compound 3-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Core Structure : [1,2,4]triazolo[4,3-a]pyridine
- Substituents :
- 2-chlorophenyl group
- Fluorophenyl group
- Sulfanyl group
This unique arrangement of functional groups is hypothesized to contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds within the triazolo[4,3-a]pyridine class exhibit a range of pharmacological effects, including:
- Antimalarial Activity : A related study investigated a series of triazolo[4,3-a]pyridines and their efficacy against Plasmodium falciparum, demonstrating promising in vitro results with IC50 values ranging from 2.24 to 4.98 μM for selected compounds .
- Anticancer Potential : Compounds similar to the one have shown activity against various cancer cell lines. For instance, structural analogs were evaluated for their cytotoxic effects and demonstrated significant inhibitory effects on tumor cell proliferation.
Biological Activity Data Table
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | 2.24 - 4.98 | |
| Anticancer | Various Cancer Cell Lines | Varies | , |
| Anti-inflammatory | In vitro models | Not specified | , |
Case Studies and Research Findings
- Antimalarial Studies : The compound's structural analogs were subjected to virtual screening and molecular docking studies targeting falcipain-2, an enzyme critical for the survival of malaria parasites. The findings indicated that modifications in the triazolo-pyridine scaffold could enhance antimalarial potency .
- Cytotoxicity Assessments : In a study examining the cytotoxic effects against human tumor cell lines, several derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents with fewer side effects .
- Mechanism-Based Approaches : Recent research focused on elucidating the mechanisms by which these compounds exert their anticancer effects. Inhibition of key signaling pathways involved in cell proliferation and survival was identified as a significant mechanism underlying their activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
